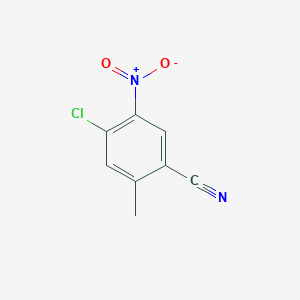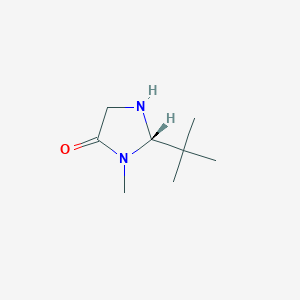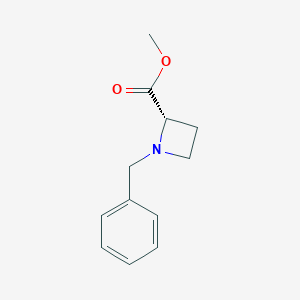![molecular formula C22H44P2 B174142 1,2-Bis[(2S,5S)-2,5-diisopropylphospholano]ethane CAS No. 136705-63-0](/img/structure/B174142.png)
1,2-Bis[(2S,5S)-2,5-diisopropylphospholano]ethane
Descripción general
Descripción
1,2-Bis[(2S,5S)-2,5-diisopropylphospholano]ethane is a chiral C2-symmetric ligand . It is used in the formation of active catalysts for asymmetric hydrogenation when ligated with metal complexes .
Synthesis Analysis
While specific synthesis methods for 1,2-Bis[(2S,5S)-2,5-diisopropylphospholano]ethane were not found, it is known that it is a type of DuPhos and BPE ligands, which are highly efficient privileged ligands .Molecular Structure Analysis
The empirical formula of this compound is C22H44P2 . Its molecular weight is 370.53 . The SMILES string and InChI key for this compound areCC(C)[C@H]1P(CCP2C@HC)CC[C@H]2C(C)C)C@HC)CC1 and IRVIFEWWPYKALC-GXRSIYKFSA-N respectively . Chemical Reactions Analysis
This compound is used as a catalyst and also as an enantioselective reagent in synthetic chemistry . It is used in the asymmetric hydrogenation of allylic sulfoxides .Physical And Chemical Properties Analysis
This compound is a solid with a melting point of 67-72 °C . It is insoluble in water and is air sensitive .Aplicaciones Científicas De Investigación
Use as Ligands
Specific Scientific Field
This compound is used in the field of Organic Chemistry , specifically in Catalysis .
Comprehensive and Detailed Summary of the Application
The compound “1,2-Bis((2R,5R)-2,5-diisopropylphospholan-1-yl)ethane” is used as a ligand in various chemical reactions. Ligands are ions or molecules that bind to a central metal atom to form a coordination complex . In this case, the compound is used as a ligand in the formation of DuPhos and BPE ligands, which are highly efficient privileged ligands .
Detailed Description of the Methods of Application or Experimental Procedures
The specific methods of application or experimental procedures would depend on the particular reaction being carried out. However, in general, the compound would be combined with a metal atom to form a coordination complex. This complex could then be used as a catalyst in a variety of chemical reactions .
Thorough Summary of the Results or Outcomes Obtained
The use of this compound as a ligand can result in highly efficient reactions. The formation of DuPhos and BPE ligands allows for a variety of chemical reactions to be carried out more efficiently .
Preparation of Chromium Diphosphine Chloride Complex
Specific Scientific Field
This application falls under the field of Inorganic Chemistry .
Comprehensive and Detailed Summary of the Application
The compound can be used as a reactant to prepare a Chromium diphosphine chloride complex. This complex is employed as a catalyst for chemoselective oligomerization reaction .
Detailed Description of the Methods of Application or Experimental Procedures
The specific methods of application or experimental procedures would depend on the particular reaction being carried out. However, in general, the compound would be combined with a Chromium atom to form a coordination complex. This complex could then be used as a catalyst in a variety of chemical reactions .
Thorough Summary of the Results or Outcomes Obtained
The use of this compound in the preparation of Chromium diphosphine chloride complex can result in highly efficient oligomerization reactions .
Synthesis of α-Arylpyrrolidines
Specific Scientific Field
This application falls under the field of Organic Synthesis .
Comprehensive and Detailed Summary of the Application
The compound can be used as a reactant in the synthesis of α-Arylpyrrolidines by Suzuki-Miyaura cross-coupling and enantioselective copper-catalyzed intramolecular hydroamination reactions .
Detailed Description of the Methods of Application or Experimental Procedures
The specific methods of application or experimental procedures would depend on the particular reaction being carried out. However, in general, the compound would be combined with a copper atom to form a coordination complex. This complex could then be used as a catalyst in a variety of chemical reactions .
Thorough Summary of the Results or Outcomes Obtained
The use of this compound in the synthesis of α-Arylpyrrolidines can result in highly efficient reactions .
Preparation of Rhodium Complex
Comprehensive and Detailed Summary of the Application
The compound can be used as a reactant to prepare a Rhodium complex. This complex is employed as a catalyst for various reactions .
Detailed Description of the Methods of Application or Experimental Procedures
The specific methods of application or experimental procedures would depend on the particular reaction being carried out. However, in general, the compound would be combined with a Rhodium atom to form a coordination complex .
Thorough Summary of the Results or Outcomes Obtained
The use of this compound in the preparation of Rhodium complex can result in highly efficient reactions .
Synthesis of Fullerene Hybrids
Comprehensive and Detailed Summary of the Application
The compound can be used as a reactant in the synthesis of fullerene hybrids .
Detailed Description of the Methods of Application or Experimental Procedures
The specific methods of application or experimental procedures would depend on the particular reaction being carried out. However, in general, the compound would be combined with a silver atom to form a coordination complex. This complex could then be used as a catalyst in a variety of chemical reactions .
Thorough Summary of the Results or Outcomes Obtained
The use of this compound in the synthesis of fullerene hybrids can result in highly efficient reactions .
Safety And Hazards
Propiedades
IUPAC Name |
(2R,5R)-1-[2-[(2R,5R)-2,5-di(propan-2-yl)phospholan-1-yl]ethyl]-2,5-di(propan-2-yl)phospholane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H44P2/c1-15(2)19-9-10-20(16(3)4)23(19)13-14-24-21(17(5)6)11-12-22(24)18(7)8/h15-22H,9-14H2,1-8H3/t19-,20-,21-,22-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRVIFEWWPYKALC-GXRSIYKFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1CCC(P1CCP2C(CCC2C(C)C)C(C)C)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@H]1CC[C@@H](P1CCP2[C@H](CC[C@@H]2C(C)C)C(C)C)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H44P2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201144734 | |
| Record name | (2R,2′R,5R,5′R)-1,1′-(1,2-Ethanediyl)bis[2,5-bis(1-methylethyl)phospholane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201144734 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
370.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,2-Bis((2R,5R)-2,5-diisopropylphospholan-1-yl)ethane | |
CAS RN |
136705-63-0 | |
| Record name | (2R,2′R,5R,5′R)-1,1′-(1,2-Ethanediyl)bis[2,5-bis(1-methylethyl)phospholane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=136705-63-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2R,2′R,5R,5′R)-1,1′-(1,2-Ethanediyl)bis[2,5-bis(1-methylethyl)phospholane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201144734 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2-Bis((2R,5R)-2,5-di-i-propylphospholano)ethane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





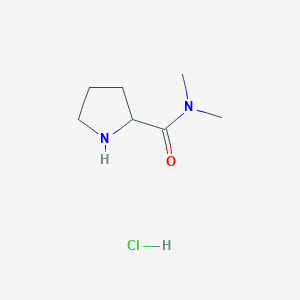




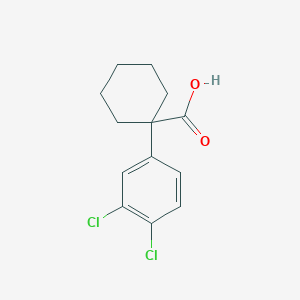
![Ethyl 2-(imidazo[1,2-a]pyridin-3-yl)acetate](/img/structure/B174093.png)

